ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate
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Description
“Ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate” is a chemical compound with the CAS Number 330973-46-1 . It’s also known as "2-Benzofurancarboxylic acid, 4-chloro-5-[[(3-hydroxypropyl)imino]methyl]-3-methyl-, ethyl ester" .
Molecular Structure Analysis
The molecular formula of this compound is C16H18ClNO4 . This means it contains 16 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .Scientific Research Applications
Synthesis and Chemical Applications
Novel Methylenedioxy-Bearing Quinoline-3-Carboxylic Acid Derivatives : A series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized using ethyl 4-chloro-3-oxobutanoate. This synthesis demonstrates the compound's utility in creating diverse chemical structures with potential applications in various fields (Gao, Liu, Jiang, & Li, 2011).
Alkylation and Acylation of Aminoimidazoles : Research on the treatment of ethyl 5-amino-1-benzylimidazole-4-carboxylate, which involves the compound , led to various derivatives through alkylation and acylation. These findings are significant for developing new compounds in medicinal chemistry (Mackenzie, Wilson, Shaw, & Ewing, 1988).
Glycosidase Inhibitory Activities : A study demonstrated the synthesis of new derivatives of 5-(1', 4'-dideoxy-1', 4'-imino-D-erythrosyl)-3-furoic acid, showcasing the compound's role in producing glycosidase inhibitors. This application is pivotal in developing drugs targeting specific enzymes (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Biological and Pharmacological Research
Anti-HIV Activities of Benzofuran Derivatives : Research on new benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, revealed their potential as anti-HIV agents. This application underscores the compound's relevance in developing new therapeutic agents (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).
β-Amyloid Aggregation Inhibition : A study on the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a potent β-amyloid aggregation inhibitor, highlights the compound's significance in Alzheimer's disease research and therapy (Choi, Seo, Son, & Kang, 2003).
Antituberculosis Study of Benzofuran Derivatives : The synthesis and study of 3-methyl-1-benzofuran-2-carbohydrazide derivatives revealed their potential as antituberculosis agents. This indicates the compound's utility in creating new treatments for tuberculosis (Thorat, Nazirkar, Thorat, More, Jagtap, & Yamgar, 2016).
Properties
IUPAC Name |
ethyl 4-chloro-5-(3-hydroxypropyliminomethyl)-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4/c1-3-21-16(20)15-10(2)13-12(22-15)6-5-11(14(13)17)9-18-7-4-8-19/h5-6,9,19H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAIZODPPLVYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NCCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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